Benzotriazol-1-YL-acetic acid benzyl ester
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Overview
Description
Benzotriazol-1-YL-acetic acid benzyl ester: is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.29 g/mol . This compound is part of the benzotriazole family, which is known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzotriazol-1-YL-acetic acid benzyl ester typically involves the esterification of Benzotriazol-1-YL-acetic acid with benzyl alcohol. This reaction is often catalyzed by acidic or basic catalysts under reflux conditions . The reaction can be represented as follows:
Benzotriazol-1-YL-acetic acid+Benzyl alcoholCatalystBenzotriazol-1-YL-acetic acid benzyl ester+Water
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Benzotriazol-1-YL-acetic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Benzotriazol-1-YL-acetic acid benzyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of complex molecular structures .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine: Its derivatives have shown promise in treating various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials such as photovoltaic cells and polymers .
Mechanism of Action
The mechanism of action of Benzotriazol-1-YL-acetic acid benzyl ester involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can also act as a nucleophile or electrophile in various biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
- Benzotriazol-1-YL-acetic acid ethyl ester
- Benzotriazol-1-YL-acetic acid methyl ester
- Benzotriazol-1-YL-acetic acid propyl ester
Uniqueness: Benzotriazol-1-YL-acetic acid benzyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to its analogs, the benzyl ester group provides enhanced stability and solubility, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzyl 2-(benzotriazol-1-yl)acetate |
InChI |
InChI=1S/C15H13N3O2/c19-15(20-11-12-6-2-1-3-7-12)10-18-14-9-5-4-8-13(14)16-17-18/h1-9H,10-11H2 |
InChI Key |
IDLOUDWACMTICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3N=N2 |
solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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